meso-Tetra (4-fluorophenyl) porphine
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Overview
Description
meso-Tetra (4-fluorophenyl) porphine: is a synthetic porphyrin compound characterized by the presence of four fluorophenyl groups attached to the meso positions of the porphine ring. Porphyrins are a class of organic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra (4-fluorophenyl) porphine typically involves the condensation of pyrrole with 4-fluorobenzaldehyde under acidic conditions. The reaction is often carried out using the Adler method, which involves heating the reactants in propionic acid. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps are also scaled up, employing industrial chromatography techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: meso-Tetra (4-fluorophenyl) porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form porphyrin derivatives with different oxidation states.
Reduction: Reduction reactions can convert the porphyrin to its reduced forms, such as chlorins and bacteriochlorins.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include various porphyrin derivatives with altered electronic and photophysical properties, making them suitable for different applications .
Scientific Research Applications
meso-Tetra (4-fluorophenyl) porphine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of meso-Tetra (4-fluorophenyl) porphine involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species (ROS). These ROS can induce cellular damage, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes and DNA, leading to cell death upon light activation .
Comparison with Similar Compounds
meso-Tetra (4-sulfonatophenyl) porphine: Known for its water solubility and applications in photodynamic therapy.
meso-Tetra (4-carboxyphenyl) porphine: Used in cancer diagnostics and as a photosensitizer in PDT.
meso-Tetra (4-trifluoromethylphenyl) porphine:
Uniqueness: meso-Tetra (4-fluorophenyl) porphine stands out due to the presence of fluorine atoms, which enhance its photophysical properties and stability. This makes it particularly suitable for applications requiring high-performance materials, such as in optoelectronics and advanced medical therapies .
Properties
Molecular Formula |
C44H44F4N4 |
---|---|
Molecular Weight |
704.8 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(4-fluorophenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin |
InChI |
InChI=1S/C44H44F4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-17,19,22,24,33-44,49-52H,18,20-21,23H2 |
InChI Key |
UJUOAKQUKORTJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C3C=CC(N3)C(C4CCC(N4)C(C5C=CC(N5)C(C1N2)C6=CC=C(C=C6)F)C7=CC=C(C=C7)F)C8=CC=C(C=C8)F)C9=CC=C(C=C9)F |
Origin of Product |
United States |
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